molecular formula C10H7F2NO B12814201 6-(Difluoromethoxy)isoquinoline

6-(Difluoromethoxy)isoquinoline

Cat. No.: B12814201
M. Wt: 195.16 g/mol
InChI Key: LILQBGIKSWWSPW-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines. The presence of fluorine atoms in the compound imparts unique chemical and biological properties, making it a subject of interest in various fields such as pharmaceuticals, materials science, and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)isoquinoline can be achieved through several methods:

    Direct Introduction of Fluorine: This involves the direct fluorination of isoquinoline using fluorinating agents.

    Cyclization of Precursor Compounds: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods: Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis. For example, the Ir(III) catalyzed C–H/N-O annulation of arylketoxime and internal alkyne without using an oxidant is one such method .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

6-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)isoquinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as 11β-Hydroxydehydrogenase 1, which is involved in the transformation of cortisone to cortisol. This makes it a potential candidate for diabetes therapy . The compound’s fluorine atoms contribute to its unique bioactivities by affecting electrostatic and steric interactions within biological systems .

Comparison with Similar Compounds

  • 6-Fluoroisoquinoline
  • 6-Trifluoromethoxyisoquinoline
  • 6-Chloroisoquinoline

Comparison: 6-(Difluoromethoxy)isoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to other fluorinated isoquinolines. For instance, while 6-Fluoroisoquinoline and 6-Trifluoromethoxyisoquinoline also exhibit significant bioactivities, the difluoromethoxy group in this compound provides a balance between lipophilicity and electronic effects, making it particularly effective in certain applications .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

6-(difluoromethoxy)isoquinoline

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-8-6-13-4-3-7(8)5-9/h1-6,10H

InChI Key

LILQBGIKSWWSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1OC(F)F

Origin of Product

United States

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